molecular formula C7H12N2O B15055456 Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one

Cat. No.: B15055456
M. Wt: 140.18 g/mol
InChI Key: SDQQLCCHEDEMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one is a saturated, bicyclic nitrogen heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery. The pyrrolopyridine structural motif is recognized as a "privileged structure" due to its proven capacity to yield ligands for a diverse range of biological receptors, making it a highly valuable template for constructing novel bioactive molecules . While specific biological data for this exact saturated form is not extensively reported in the public literature, its core structure is a key feature in compounds investigated for various therapeutic areas. Pyrrolopyridine derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in scientific research, including serving as analgesic and sedative agents, and showing potential in treating diseases of the nervous and immune systems, as well as possessing antidiabetic, antimycobacterial, antiviral, and antitumor activities . Furthermore, the pyrrolo[3,4-b]pyridinone core, a closely related oxidized form, has been identified as a key structural element in molecules studied as dipeptidyl peptidase-4 (DPP4) inhibitors for diabetes mellitus and has also shown remarkable anti-epileptic activity . The value of this scaffold is further highlighted by its use in the synthesis of more complex polyheterocyclic systems aimed at novel targets, such as in the development of new antiviral agents . As a building block, this compound provides researchers with a rigid, three-dimensional framework that can be functionalized at multiple positions to explore structure-activity relationships and optimize drug-like properties. This compound is intended for research and development applications only. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C7H12N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10)

InChI Key

SDQQLCCHEDEMFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(=O)C2NC1

Origin of Product

United States

Preparation Methods

Enzymatic Hydrolysis for Optical Purity

A breakthrough in synthesizing enantiomerically pure this compound involves enzymatic resolution. Patents from 2010–2015 detail the use of lipases or esterases to hydrolyze racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylates, selectively yielding the (2S,3R)-configured intermediate. This intermediate is then isolated via extraction with organic solvents such as ethyl acetate or dichloromethane, achieving optical purity exceeding 99%.

The enzymatic step is critical for avoiding traditional resolution agents, which often require recycling and increase costs. For example, a patented method uses Candida antarctica lipase B to hydrolyze the racemate, producing the (2S,3R)-diester with >99% enantiomeric excess (ee). Subsequent acid-catalyzed cyclization (e.g., HCl under reflux) converts this diester into the bicyclic core.

Acid-Catalyzed Cyclization

Strong acids like hydrochloric acid are pivotal in forming the hexahydro framework. In one protocol, the (2S,3R)-diester intermediate is treated with 30% aqueous NaOH to pH 8, followed by HCl neutralization to pH 7, precipitating the cyclized product. This step ensures the elimination of residual esters and stabilizes the bicyclic structure.

Comparative Analysis of Structural Analogues

This compound shares structural similarities with other pyrrolopyridine derivatives, but its synthesis differs in key aspects. The table below contrasts its preparation with related compounds:

Compound Name Key Synthetic Differences Biological Implications
Octahydro-1H-pyrrolo[3,4-b]pyridine Requires additional hydrogenation steps to saturate the pyridine ring Enhanced metabolic stability but reduced reactivity
1H-pyrrolo[3,4-b]quinolin-6-one Incorporates a quinoline moiety via Friedländer synthesis, increasing synthetic complexity Potent kinase inhibition due to planar structure
5-methylhexahydro-pyrrolo[3,4-b]pyridin Methylation post-cyclization alters electronic density and solubility Improved bioavailability but lower melting point

These distinctions underscore the tailored reaction conditions required for this compound, particularly in avoiding over-reduction or undesired substituent incorporation.

Advanced Purification and Characterization

Post-synthetic purification often involves chromatography or recrystallization. A patented method isolates the final compound via aqueous workup, where the product is extracted into dichloromethane, dried over sodium sulfate, and concentrated under vacuum. Analytical techniques such as NMR and IR spectroscopy validate structural integrity. For example, the intermediate (2S,3R)-diester shows characteristic proton NMR signals at δ 3.85 (quintet, J = 6.5 Hz) for the piperidine protons and δ 1.45 (s) for the methyl groups.

Industrial-Scale Production Challenges

Scaling up the synthesis of this compound presents challenges in maintaining enantiomeric purity and yield. Enzymatic hydrolysis, while efficient, requires optimized enzyme loading and temperature control to prevent denaturation. Alternative approaches, such as asymmetric catalysis using chiral ligands, are emerging but remain less cost-effective than biocatalytic methods.

Chemical Reactions Analysis

Traditional Multi-Step Syntheses

The synthesis of related bicyclic compounds, such as octahydro-1H-pyrrolo[3,4-b]pyridine, involves multi-step processes. For example, one method includes:

  • Optical resolution of racemic intermediates using enzymatic hydrolysis (e.g., lipase/esterase) to isolate the desired enantiomer .

  • Acid-mediated cyclization using strong acids like HCl under reflux to form intermediate diones .

  • Reduction with alkaline metal hydrides (e.g., LiAlH₄) to achieve the target compound .

StepReagents/ConditionsPurpose
Enzymatic resolutionLipase/esterase, organic solventIsolate (2S,3R)-enantiomer
Acid treatmentAqueous HCl, reflux (2–4 hours)Cyclize to form dione intermediate
ReductionLiAlH₄, inert solvent (e.g., toluene)Finalize bicyclic structure

This approach achieves high optical purity (>99% enantiomeric excess) .

Stereoselective Reduction Using Chiral Auxiliaries

A novel method employs L-proline as a chiral auxiliary with palladium catalysts for stereoselective hydrogenation. Key steps include:

  • Reduction of pyridine ring : L-proline acts as a chelating agent, directing hydrogenation to achieve specific stereochemistry .

  • Hydrogenation conditions : Pd/C catalyst under hydrogen pressure (7–8 kg/cm²) at elevated temperatures (70–85°C) .

ParameterDetailsOutcome
AdditiveL-proline (stoichiometric amount)Enhances enantioselectivity
CatalystPd/C or Pd-Cu/CFacilitates hydrogenation
Temperature70–85°CControls reaction rate
SolventTolueneEnsures solubility

This method yields the desired (4aS,7aS)-enantiomer with moderate enantioselectivity (up to 15% ee) .

Rhodium-Catalyzed Cascade Reactions

A Rh³⁺-catalyzed oxidative alkenylation/annulation of picolinamides provides a streamlined route to pyrrolo[3,4-b]pyridin-7-one derivatives. The reaction proceeds via:

  • Oxidative alkenylation : Formation of a reactive intermediate via C-H activation.

  • Annulation : Cyclization to form the fused bicyclic structure .

Reaction FeatureDetailsAdvantage
CatalystRh³⁺ complexEnables cascade process
RegioselectivityCompleteAvoids side products
StereoselectivityExcellentHigh purity product
ScopeWide (various alkylidene derivatives)Versatile for analog synthesis

This method avoids multi-step procedures and offers high efficiency .

Enzymatic Resolution Mechanism

The enzymatic hydrolysis step involves:

  • Racemic diester hydrolysis : Lipase/esterase selectively hydrolyzes one enantiomer’s ester group .

  • Isolation of desired isomer : The unhydrolyzed enantiomer is extracted with organic solvent, leaving the hydrolyzed product in aqueous phase .

Mechanism :

Racemic diesterLipase(2S,3R)-hydrolyzed product+unreacted (2R,3S)-diester\text{Racemic diester} \xrightarrow{\text{Lipase}} (2S,3R)\text{-hydrolyzed product} + \text{unreacted (2R,3S)-diester}

Acid-Mediated Cyclization

Strong acids like HCl induce cyclization by:

  • Protonation : Activating carbonyl groups for nucleophilic attack.

  • Ring formation : Intramolecular attack forms the fused bicyclic structure .

Mechanism :

Dione intermediateHClProtonated carbonylIntramolecular attackCyclized product\text{Dione intermediate} \xrightarrow{\text{HCl}} \text{Protonated carbonyl} \xrightarrow{\text{Intramolecular attack}} \text{Cyclized product}

Rhodium-Catalyzed Cascade Process

The Rh³⁺ catalyst facilitates C-H activation and oxidative coupling, leading to:

  • Alkenylation : Formation of a double bond via oxidative coupling.

  • Annulation : Cyclization to form the pyrrolo[3,4-b]pyridine core .

Mechanism :

PicolinamideRh3+Alkenylated intermediateCyclizationTarget compound\text{Picolinamide} \xrightarrow{\text{Rh}^{3+}} \text{Alkenylated intermediate} \xrightarrow{\text{Cyclization}} \text{Target compound}

Research Findings and Challenges

  • Stereoselectivity : Achieving high enantiomeric excess remains a challenge, requiring innovative catalysts or auxiliaries .

  • Scalability : Multi-step syntheses face scalability issues, prompting interest in catalytic cascade methods .

  • Mechanistic Insights : Understanding Rh³⁺-mediated C-H activation pathways could enable broader applications .

Scientific Research Applications

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

Compound Class Key Substituents/Modifications Biological Activity References
Pyrrolo[3,4-b]pyridin-7(6H)-ones 2-[(4-Fluorophenyl)thio] (e.g., Compound 7b) MCH-R1 antagonism (IC₅₀: <10 nM), high metabolic stability
Moxifloxacin Fluoroquinolone core with hexahydro-pyrrolo-pyridinone side chain Antimycobacterial (MIC: 0.25 µg/mL for M. tuberculosis)
Furo/Thieno-pyridinones Furo[2,3-c]pyridin-7(6H)-one (7OFP), thieno[2,3-c]pyridin-7(6H)-one (7OTP) Unnatural purine mimics for nucleoside analog development
Pyrazolo[3,4-b]pyridinones 2-(4-Chlorophenyl)-substituted derivatives Antimicrobial, antitumor activities

Biological Activity

Hexahydro-1H-pyrrolo[3,4-b]pyridin-7(7aH)-one is a bicyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Structural Features

The compound features a pyrrolidine ring fused to a pyridine , contributing to its unique chemical properties. Its molecular formula is C8H12N2OC_8H_{12}N_2O with a molecular weight of approximately 154.19 g/mol. The saturated hexahydro framework enhances its stability and reactivity in various biochemical environments.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit various cancer cell lines, suggesting potential as an anticancer agent.
  • Kinase Inhibition : It has been identified as a potential inhibitor of focal adhesion kinase (FAK), which is implicated in cancer progression and metastasis .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through modulation of neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing various precursors to form the bicyclic structure.
  • Reduction Reactions : Employing reducing agents to achieve the desired saturation of the rings.

The following table summarizes key synthetic routes reported in the literature:

Synthesis MethodKey StepsYield (%)Reference
Cyclization with aminesFormation of the pyrrolidine ring85%
Reduction of pyridine derivativesAchieving saturation70%

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on multiple tumor cell lines. Results indicated significant growth inhibition, with IC50 values ranging from 5 to 15 µM across different cell types .
  • Kinase Inhibition : In a fragment-based discovery campaign, this compound derivatives showed submicromolar inhibition of FAK, indicating their potential as therapeutic agents in oncology .
  • Neuroprotective Studies : Research demonstrated that compounds based on this structure could protect neuronal cells from oxidative stress-induced apoptosis, suggesting applications in neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Differences
Octahydro-1H-pyrrolo[3,4-b]pyridineAdditional saturated carbonsEnhanced stability but potentially reduced reactivity
1H-pyrrolo[3,4-b]quinolin-6-oneQuinoline moiety presentMay enhance biological activity through different receptor interactions
5-methylhexahydro-pyrrolo[3,4-b]pyridineMethyl substitutionAlters electronic properties affecting solubility and activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.